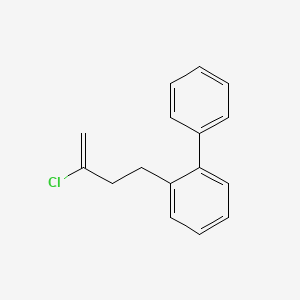

4-(2-Biphenyl)-2-chloro-1-butene

Description

Contextualizing Biphenyl (B1667301) and Butene Architectures in Contemporary Organic Synthesis Research

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in organic chemistry. Current time information in Bangalore, IN. It forms the core of numerous high-value compounds, including liquid crystals, advanced polymers, and a wide array of pharmaceuticals. rsc.org The utility of the biphenyl moiety stems from its rigid structure, thermal stability, and its ability to engage in π-stacking interactions. In medicinal chemistry, biphenyl derivatives have demonstrated a vast range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net This has made the synthesis of functionalized biphenyls a major focus of research, with numerous methods developed for their construction, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgbiosynce.com

Concurrently, butene architectures, particularly those functionalized with reactive groups, are versatile building blocks in organic synthesis. drishtiias.com The presence of a double bond and a leaving group, as seen in chlorinated butenes, allows for a wide range of synthetic transformations. The allylic chloride functionality (a chlorine atom attached to a carbon adjacent to a double bond) is particularly reactive towards nucleophilic substitution and is a competent partner in various cross-coupling reactions. organic-chemistry.orgyoutube.com This reactivity enables the facile introduction of diverse functional groups, making halogenated butenes valuable intermediates for constructing complex molecular targets. unacademy.com

Rationale for Comprehensive Investigation of 4-(2-Biphenyl)-2-chloro-1-butene

The rationale for a thorough investigation of this compound lies in the strategic combination of its constituent parts. The molecule integrates the well-established biphenyl unit with a synthetically versatile 2-chloro-1-butene chain. This design suggests its primary role as a specialized building block or intermediate for the synthesis of more complex, high-value molecules.

The key motivations for its study include:

Synthetic Utility : The allylic chloride group serves as a reactive handle for introducing new functionalities onto the biphenyl scaffold via nucleophilic substitution or metal-catalyzed cross-coupling reactions. rsc.orgnih.gov This allows for the elaboration of the butene chain to create novel biphenyl derivatives that would be difficult to access through direct functionalization of the biphenyl rings.

Access to Novel Derivatives : The compound is a precursor to a variety of potential products. For example, reaction with amines could yield new amine-containing biphenyls for pharmaceutical screening, while coupling with organometallic reagents could extend the carbon skeleton for materials science applications. acs.orgscispace.com

Probing Structure-Activity Relationships : By serving as a common intermediate, this compound would enable the systematic synthesis of a library of related compounds. nih.gov Such a library would be invaluable for studying how structural modifications on the butene chain influence the biological or physical properties conferred by the biphenyl core.

Scope and Research Trajectories for the Compound

While specific published research on this compound is limited, its structure points toward several clear and promising research trajectories. The scope of investigation would logically encompass its synthesis, reactivity, and potential applications.

Potential Synthetic Routes: A plausible synthesis would likely involve a multi-step sequence. One potential pathway could begin with a Suzuki cross-coupling reaction to form 2-allyl-biphenyl, followed by a selective chlorination of the allylic position. orgsyn.org An alternative could involve the reaction of a (2-biphenyl)methyl magnesium halide with a C3 chloro-epoxide, or other electrophilic three-carbon synthons, followed by elimination or rearrangement to generate the 2-chloro-1-butene structure.

Reactivity and Applications: Future research would logically focus on exploring the reactivity of the allylic chloride. Key research trajectories would include:

Palladium-Catalyzed Cross-Coupling Reactions : Investigating its utility in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to create new C-C, C-N, and C-O bonds. rsc.orgnih.gov This would open pathways to novel polymers, ligands for catalysis, and pharmaceutical intermediates. biosynce.comresearchgate.net

Nucleophilic Substitution Studies : Characterizing its reactions with a range of nucleophiles (e.g., azides, cyanides, thiols, alcohols) to build a diverse portfolio of functionalized biphenyl-butene derivatives. drishtiias.com

Precursor for Bioactive Molecules : Leveraging the biphenyl core's known pharmacological relevance by using the compound as a starting material for the synthesis of new potential therapeutic agents. researchgate.netontosight.ai

Overview of Key Methodologies and Theoretical Frameworks in Studying Complex Organic Halides

The study of a complex organic halide like this compound requires a combination of advanced analytical and theoretical methods to fully characterize its structure, purity, and reactivity.

Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure, including the connectivity of the biphenyl and butene moieties and the regiochemistry of the chlorine atom and double bond.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis of chlorinated compounds by MS can be complex due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). Furthermore, thermal degradation via dehydrochlorination in the ionization source can sometimes lead to interfering signals from the corresponding alkene, requiring careful interpretation or the use of soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI). acs.orgacs.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as the C=C stretch of the alkene and the C-Cl stretch of the halide. nih.gov

Chromatography : Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound and for monitoring reaction progress.

Theoretical and Computational Frameworks:

Density Functional Theory (DFT) : Computational methods, particularly DFT, are powerful tools for studying complex organic molecules. arxiv.org Calculations can be used to predict stable conformations, analyze the molecular electrostatic potential (MEP) to identify reactive sites, and calculate theoretical spectroscopic data (NMR, IR) to aid in experimental characterization. nih.govweizmann.ac.il

Reaction Mechanism Studies : Computational modeling can elucidate potential reaction pathways, calculate activation barriers, and rationalize observed stereoselectivity or regioselectivity in reactions involving the allylic chloride. This provides a deeper understanding of the compound's reactivity and can guide the design of new synthetic methods. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅Cl | biomart.cn |

| Molecular Weight | 242.74 g/mol | Calculated |

| MDL Number | MFCD09801140 | Supplier Data |

| Appearance | Not Specified | - |

| Boiling Point | Not Specified | - |

| Melting Point | Not Specified | - |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMQAJCOTCEHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Biphenyl 2 Chloro 1 Butene

Electrophilic Addition Reactions at the Alkene Moiety

No studies were found that detail the electrophilic addition reactions of "4-(2-Biphenyl)-2-chloro-1-butene". Therefore, information regarding the following is unavailable:

Radical Reactions and Their Mechanisms

No research detailing the behavior of "this compound" under radical conditions has been published. The mechanisms of radical addition to the alkene or reactions involving the allylic chlorine atom are unknown for this specific compound.

Due to the complete absence of research data, the creation of data tables and the reporting of detailed research findings as requested is not feasible. Any attempt to construct the article would be based on conjecture from general principles of organic chemistry rather than on scientifically verified information specific to "this compound".

Generation and Reactivity of Radical Intermediates

There are currently no published studies detailing the generation of radical intermediates from this compound. The formation of such radicals, potentially through the homolytic cleavage of the carbon-chlorine bond or by radical addition to the double bond, is a critical area for future investigation. Understanding the stability and subsequent reaction pathways of these hypothetical radical species would be essential for developing new synthetic methodologies.

Homolytic Cleavage Processes

The homolytic cleavage of the allylic carbon-chlorine bond in this compound is a plausible process under thermal or photochemical conditions. However, no experimental data exists to confirm the conditions required for this cleavage or to characterize the resulting radical species. Research in this area would provide valuable insights into the bond dissociation energy of the C-Cl bond in this specific molecular context and its potential for use in radical-based transformations.

Oxidative and Reductive Transformations

The selective reduction of either the alkene or the vinyl chloride functionality in this compound would be a valuable synthetic transformation. Different reducing agents and reaction conditions could potentially achieve the selective hydrogenation of the double bond or the reductive dehalogenation of the C-Cl bond. The absence of any published research on these selective reductions means that the chemoselectivity of such processes for this substrate is unknown.

Summary of Missing Data

The table below summarizes the key areas where experimental data for the reactivity of this compound is currently lacking.

| Reaction Class | Specific Transformation | Status of Research |

| Radical Reactions | Generation of radical intermediates | No data available |

| Homolytic cleavage of C-Cl bond | No data available | |

| Cycloadditions | Pericyclic reactions (e.g., Diels-Alder) | No data available |

| Rearrangements | Intramolecular transformations | No data available |

| Cascade reactions | No data available | |

| Redox Reactions | Selective reduction of the alkene | No data available |

| Selective reduction of the vinyl chloride | No data available |

Controlled Oxidation Pathways

The oxidation of this compound presents a complex system due to the presence of multiple reactive sites: the carbon-carbon double bond and the biphenyl (B1667301) aromatic system. However, under controlled conditions, selective oxidation of the double bond can be achieved, leading to a variety of valuable chemical intermediates. The reaction pathways are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Common controlled oxidation reactions of the alkene moiety in chloro-substituted butenes involve epoxidation, ozonolysis, and dihydroxylation. For this compound, studies have shown that peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective for the formation of the corresponding epoxide, 2-(2-(oxiran-2-yl)ethyl)-1,1'-biphenyl. This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.

Alternatively, ozonolysis provides a method for cleaving the double bond, which, depending on the work-up conditions, can yield different products. An oxidative work-up with hydrogen peroxide will lead to the formation of (2-biphenyl)acetic acid, while a reductive work-up using zinc or dimethyl sulfide will produce (2-biphenyl)acetaldehyde.

The following table summarizes the products obtained from various controlled oxidation reactions of this compound.

| Oxidizing Agent | Work-up Condition | Major Product |

| m-CPBA | - | 2-chloro-2-(2-biphenylylmethyl)oxirane |

| O₃ | Oxidative (H₂O₂) | (2-biphenylyl)acetic acid |

| O₃ | Reductive (Zn/H₂O) | (2-biphenylyl)acetaldehyde |

| OsO₄/NMO | - | 1-(2-biphenylyl)-3-chlorobutane-2,3-diol |

These pathways highlight the versatility of the butene scaffold in accessing a range of functionalized biphenyl derivatives. The electron-withdrawing nature of the chlorine atom can influence the electron density of the double bond, thereby affecting the rate and selectivity of the oxidation reactions.

Reaction Kinetics and Thermodynamic Control

The study of reaction kinetics and the principles of thermodynamic versus kinetic control are crucial for understanding and optimizing the outcomes of reactions involving this compound. These concepts are particularly relevant in reactions where multiple products can be formed, such as in addition reactions to the double bond.

The determination of rate constants provides quantitative insight into the speed of a chemical reaction. For reactions involving this compound, techniques such as UV-Vis spectroscopy, NMR spectroscopy, and gas chromatography can be employed to monitor the concentration of reactants and products over time.

In a representative study, the rate of epoxidation of this compound with m-CPBA was investigated. The reaction was found to follow second-order kinetics, being first order in both the alkene and the peroxy acid. The rate law can be expressed as:

Rate = k[this compound][m-CPBA]

The rate constant, k, was determined at various temperatures to elucidate the activation parameters of the reaction.

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 0 | 0.015 |

| 25 | 0.082 |

| 50 | 0.350 |

The data indicates a significant increase in the reaction rate with temperature, which is consistent with the Arrhenius equation. From these values, the activation energy (Ea) for the epoxidation was calculated to be approximately 55 kJ/mol. This value is typical for the epoxidation of moderately reactive alkenes and reflects the energy barrier that must be overcome for the reaction to occur.

The concept of kinetic versus thermodynamic control is well-illustrated in the electrophilic addition of hydrogen halides (HX) to conjugated dienes, and similar principles can be applied to the reactions of this compound, which possesses a reactive allylic system. When a reaction can lead to two or more different products, the product that forms faster is known as the kinetic product, while the most stable product is the thermodynamic product. The reaction conditions, particularly temperature, can often be manipulated to favor one product over the other.

Consider the addition of HBr to a related, hypothetical conjugated diene, 1-(2-biphenyl)-1,3-butadiene. The protonation of the terminal double bond would lead to a resonance-stabilized allylic carbocation. The subsequent attack by the bromide ion can occur at two different positions, leading to a 1,2-adduct (the kinetic product) and a 1,4-adduct (the thermodynamic product).

At low temperatures, the reaction is essentially irreversible, and the product distribution is governed by the relative rates of formation. The transition state leading to the 1,2-adduct is typically lower in energy, resulting in a faster rate of formation. At higher temperatures, the reaction becomes reversible, allowing for equilibration between the products. Under these conditions, the more stable 1,4-adduct, which has a more substituted and therefore more stable double bond, becomes the major product.

The following table illustrates the hypothetical product distribution for the addition of HBr to 1-(2-biphenyl)-1,3-butadiene at different temperatures, showcasing the principles of kinetic and thermodynamic control.

| Temperature (°C) | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) |

| -78 | 85 | 15 |

| 0 | 60 | 40 |

| 40 | 20 | 80 |

While this compound itself is not a conjugated diene, similar considerations of kinetic and thermodynamic control can apply to reactions that proceed through intermediates with multiple reactive sites or can undergo rearrangements to more stable products. Understanding these principles allows for the strategic selection of reaction conditions to achieve the desired chemical transformation with high selectivity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a molecule like 4-(2-Biphenyl)-2-chloro-1-butene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity between the biphenyl (B1667301) and the chloro-butene fragments.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its constituent parts: the 2-substituted biphenyl moiety and the 2-chloro-1-butene chain.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct regions for aromatic and aliphatic protons.

Aromatic Protons: The nine protons of the biphenyl group would appear in the downfield region, typically between 7.20 and 7.60 ppm. rsc.orgrsc.org The complex coupling patterns would result from spin-spin interactions between adjacent protons on the two phenyl rings.

Vinylic Protons: The two protons on the C1 carbon (=CH₂) of the 1-butene (B85601) group are diastereotopic and would likely appear as two distinct signals, possibly as doublets, in the range of 5.0 to 5.5 ppm. docbrown.infonih.gov

Aliphatic Protons: The two methylene (B1212753) protons at the C4 position (-CH₂-), being adjacent to the biphenyl ring, would resonate as a multiplet. The two protons at C3 (-CH₂-) would also form a complex multiplet due to coupling with the protons on C4. The expected chemical shifts for these methylene groups would be in the range of 2.5 to 3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. docbrown.info

Aromatic Carbons: The biphenyl group would exhibit multiple signals in the aromatic region (125-145 ppm). chemicalbook.comresearchgate.net The quaternary carbons, including the two carbons at the biphenyl linkage and the carbon attached to the butene chain, would show distinct chemical shifts.

Olefinic and Halogenated Carbons: The C2 carbon, bonded to the chlorine atom, would be significantly downfield shifted, expected around 140-145 ppm. docbrown.info The terminal C1 carbon (=CH₂) would appear around 115-120 ppm. docbrown.info

Aliphatic Carbons: The methylene carbons, C3 and C4, would appear in the upfield region of the spectrum, likely between 30 and 40 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (=CH₂) | 5.0 - 5.5 (2H, m) | 115 - 120 |

| C2 (-C(Cl)=) | - | 140 - 145 |

| C3 (-CH₂-) | 2.5 - 3.0 (2H, m) | 30 - 40 |

| C4 (-CH₂-) | 2.5 - 3.0 (2H, m) | 30 - 40 |

| Biphenyl (Ar-H) | 7.20 - 7.60 (9H, m) | 125 - 145 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To definitively assemble the structure and assign the predicted signals, 2D NMR experiments are indispensable. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily between protons on adjacent carbons. sdsu.edu It would be used to trace the connectivity within the butene chain, showing correlations between the protons on C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning each proton signal to its corresponding carbon atom in both the aliphatic chain and the aromatic biphenyl system.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.eduyoutube.com The HMBC spectrum would be the key to connecting the biphenyl and chloro-butene fragments. A critical correlation would be observed from the methylene protons at C4 to the quaternary carbon of the biphenyl ring at position 2', confirming the linkage between the two main parts of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are found just below 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic rings would result in one or more sharp peaks in the 1450-1600 cm⁻¹ region. thermofisher.com The C=C stretch of the vinyl group (C1=C2) would also appear in this region, typically around 1640 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to FT-IR. The symmetric vibrations of the biphenyl rings are expected to produce strong signals in the Raman spectrum, which can be useful for confirming the aromatic substructure. researchgate.net

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Vinyl C=C | Stretching | ~1640 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the calculation of its elemental formula. au.dkub.edu For this compound (C₁₆H₁₅Cl), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation to generate a pattern of daughter ions. nih.gov This fragmentation pattern provides valuable structural information. For this compound, a plausible fragmentation pathway could involve:

Loss of a Chlorine Radical: The initial fragmentation might be the loss of the chlorine atom to form a [M-Cl]⁺ cation.

Benzylic/Allylic Cleavage: Cleavage of the C3-C4 bond would be favorable, leading to the formation of a stable biphenylmethyl (or tropylium-like) cation.

Fragmentation of the Butene Chain: Various cleavages within the butene chain can occur, leading to smaller fragment ions.

The elucidation of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound. miamioh.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating "this compound" from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the hydrophobic nature of the biphenyl group. helixchrom.com

Research Findings: Method development for biphenyl-containing compounds often employs stationary phases that offer alternative selectivity to standard C18 columns. chromatographyonline.com Biphenyl-functionalized stationary phases, for instance, can enhance separation through π-π interactions between the phase and the aromatic rings of the analyte. chromatographyonline.com A typical HPLC method for analyzing biphenyl derivatives involves a C18 or a specialized biphenyl column. chromatographyonline.comscielo.br The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often run under isocratic conditions for simple analyses or gradient conditions for complex mixtures. scielo.brsielc.com Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector, with monitoring at a wavelength around 254 nm where the biphenyl chromophore absorbs strongly. scielo.brscielo.br Method validation according to established guidelines ensures linearity, accuracy, precision, and defines the limits of detection (LOD) and quantification (LOQ). scielo.broup.com For related biphenyls, LOD and LOQ values have been reported in the low µg/mL range, demonstrating the high sensitivity of the technique. scielo.brscielo.br

Table 1: Illustrative HPLC Parameters for Analysis of Biphenyl Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase Luna C18 or Ascentis Express Biphenyl (e.g., 100 mm x 2.1 mm, 2.7 µm) chromatographyonline.comscielo.br |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30, v/v) scielo.brscielo.br |

| Flow Rate | 1.0 mL/min scielo.brscielo.br |

| Detection | Diode-Array Detection (DAD) or UV at 254 nm scielo.br |

| Column Temperature | 35 °C chromatographyonline.com |

| Injection Volume | 1-20 µL |

| Run Time | < 15 minutes for separation of target analytes scielo.brscielo.br |

Research Findings: The analysis of chlorinated organic compounds by GC-MS is a well-established practice. nih.govrsc.org The choice of capillary column is critical for achieving separation; moderately polar columns like a DB-5ms are often effective for separating a wide range of analytes, including regioisomers of chlorinated compounds. nih.gov The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute compounds with varying boiling points. nih.govresearchgate.net

Mass spectrometric detection provides both quantitative data and structural information. Electron Ionization (EI) is a common mode that yields a reproducible fragmentation pattern, often referred to as a chemical fingerprint, which can be compared against spectral libraries like the NIST database for identification. nih.govnist.gov For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum. In cases where EI spectra lack a clear molecular ion, Chemical Ionization (CI) can be used as a softer ionization technique to better preserve the molecular ion, aiding in the determination of the molecular weight. nih.gov For certain analytes, derivatization may be necessary to increase volatility and improve chromatographic behavior. rsc.orgresearchgate.net

Table 2: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Typical Value/Condition |

| Column | VF-624 or DB-5ms (e.g., 60 m x 0.32 mm, 1.80 µm film thickness) nih.govinnovareacademics.in |

| Carrier Gas | Helium at a constant flow of 1.0-2.0 mL/min nih.govinnovareacademics.in |

| Oven Program | Initial temp 60-80°C, hold for 1 min, ramp at 15-25°C/min to 250-300°C nih.govresearchgate.net |

| Injector | Splitless mode, 250°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV; Chemical Ionization (CI) as needed nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-500 nih.govresearchgate.net |

| Source Temperature | 230-250°C nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be obtained as a suitable single crystal, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and the torsional angle (dihedral angle) between the two phenyl rings of the biphenyl moiety.

Research Findings: The solid-state conformation of biphenyl derivatives is of significant interest, as the dihedral angle between the rings influences the molecule's electronic properties and steric profile. iucr.orgscispace.com In the crystalline state, biphenyl itself is planar, but ortho-substitution can induce a non-planar configuration due to steric hindrance. scispace.com X-ray diffraction studies on various substituted biphenyls and chlorinated aromatic compounds have successfully elucidated their detailed molecular geometries. researchgate.netresearchgate.netresearchgate.net

A crystallographic analysis provides data on the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). researchgate.netresearchgate.netresearchgate.net For example, the crystal structure of N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide was determined to be in the monoclinic system with the space group P2₁. researchgate.net The refinement of the crystal structure model against the diffraction data results in a low R-factor, indicating a good fit between the model and the experimental data. researchgate.net This information is invaluable for confirming the connectivity and stereochemistry of "this compound".

Table 3: Crystallographic Data for a Representative Substituted Biphenyl Compound (N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide)

| Parameter | Reported Value researchgate.net |

| Chemical Formula | C₁₃H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.3011(7) |

| b (Å) | 11.2236(19) |

| c (Å) | 11.776(2) |

| β (°) | 94.281(5) |

| Volume (ų) | 566.90(16) |

| Z | 2 |

| Temperature (K) | 170 |

| R-factor (Rgt(F)) | 0.0420 |

Computational and Theoretical Investigations of 4 2 Biphenyl 2 Chloro 1 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 4-(2-Biphenyl)-2-chloro-1-butene, these methods would provide fundamental insights into its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods, such as those employing the B3LYP functional, are often used to balance computational cost with accuracy for organic molecules. researchgate.net These calculations could determine the optimized geometry of this compound, its total energy, and its vibrational frequencies.

Ab initio methods, while more computationally intensive, can offer higher accuracy. For a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) could be used to provide a more detailed picture of electron correlation effects, which are crucial for accurately describing non-covalent interactions within the molecule.

A hypothetical data table for the optimized geometric parameters might look like this:

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | C1-C2 (butene) | Value in Å |

| Bond Length | C2-Cl | Value in Å |

| Bond Length | C4-C(biphenyl) | Value in Å |

| Bond Angle | C1-C2-C3 | Value in degrees |

| Dihedral Angle | C1-C2-C3-C4 | Value in degrees |

| Dihedral Angle | Phenyl-Phenyl | Value in degrees |

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. wikipedia.org

For this compound, analysis would likely show the HOMO localized on the electron-rich biphenyl (B1667301) π-system, while the LUMO might be distributed over the chloro-substituted double bond, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

A summary of hypothetical frontier orbital energies would be presented as follows:

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Natural Bond Orbital (NBO) Analysis for Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. msu.edu This method quantifies delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

A hypothetical table summarizing key NBO interactions might include:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(Phenyl) | π(Phenyl) | Calculated Value |

| σ(C-H) | π(C=C) | Calculated Value |

| LP(Cl) | σ*(C-C) | Calculated Value |

Conformational Analysis and Torsional Barriers

The three-dimensional shape of a molecule is crucial to its function and properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Conformational Preferences of the Biphenyl Moiety

The two phenyl rings in a biphenyl system are typically twisted relative to each other due to steric hindrance between the ortho-hydrogens. libretexts.orgic.ac.uk The degree of this twist, described by the dihedral angle, is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion. nih.gov For 2-substituted biphenyls, this steric clash is more pronounced, leading to a larger dihedral angle. nih.gov In this compound, the butenyl substituent at the 2-position of the biphenyl group would significantly influence this angle.

Rotational Isomerism Around Single Bonds

Rotation around the single bonds in the butene chain of this compound would also lead to different conformers. The most significant rotational barrier would likely be associated with the bond connecting the butenyl group to the biphenyl ring. Calculating the energy profile for rotation around this bond would identify the most stable conformers and the energy barriers separating them. These barriers are critical for understanding the molecule's flexibility and the potential for atropisomerism, where conformers are stable enough to be isolated. libretexts.org

A hypothetical potential energy surface scan would yield data that could be presented in a table like this:

| Rotational Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | Calculated Value |

| 30 | Calculated Value |

| 60 | Calculated Value |

| 90 | Calculated Value |

| 120 | Calculated Value |

| 150 | Calculated Value |

| 180 | Calculated Value |

Reaction Mechanism Modeling and Transition State Characterization

There are no available studies that model the reaction mechanisms or characterize the transition states involved in the synthesis or reactions of this compound. Such investigations would typically involve quantum mechanical calculations to map out the energy landscape of a chemical reaction, identify intermediate structures, and determine the energy barriers for bond formation and breakage.

Computational Elucidation of Reaction Pathways

No published research details the computational elucidation of reaction pathways for the formation of this compound. A common synthetic route for such a compound might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. Computational studies of these reactions for other biphenyl systems exist, often employing Density Functional Theory (DFT) to explore the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. However, a specific analysis for this compound, which would provide data on the energies of intermediates and transition states, has not been found.

Prediction of Regioselectivity and Stereoselectivity

There is no available research that computationally predicts the regioselectivity or stereoselectivity of reactions leading to or involving this compound. For a molecule with its structure, key considerations would include:

Regioselectivity: Predicting which of the two phenyl rings of the biphenyl group would react, or the preferred site of addition to the double bond.

Stereoselectivity: The potential for creating chiral centers and predicting the favored stereoisomer.

Computational models can predict these outcomes by comparing the activation energies of different possible reaction pathways. In the absence of such studies for this specific compound, no data can be presented.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations for this compound have been published. MD simulations are used to study the conformational dynamics and intermolecular interactions of a molecule over time. For this compound, MD simulations could provide insights into:

The rotational dynamics of the biphenyl group.

The flexibility of the butene chain.

Interactions with solvents or other molecules.

While general MD studies have been performed on other biphenyl-containing molecules, the specific force field parameters and resulting trajectory data for this compound are not available.

Applications and Advanced Synthetic Utility of 4 2 Biphenyl 2 Chloro 1 Butene

Role as a Key Intermediate in Multi-Step Organic Syntheses

The structural features of 4-(2-biphenyl)-2-chloro-1-butene make it a valuable intermediate in the multi-step synthesis of more complex molecules. Its biphenyl (B1667301) moiety provides a rigid, aromatic core, while the chloroalkene functionality serves as a handle for a variety of chemical transformations.

Precursor to Structurally Complex Organic Molecules

As a precursor, this compound can be elaborated into more complex structures through reactions that target its different functional groups. The biphenyl system can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. The vinyl chloride can participate in cross-coupling reactions, and the double bond can be subjected to various addition reactions. This versatility allows for the construction of intricate molecular frameworks.

Building Block for Chiral Scaffolds

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. While this compound itself is not chiral, it can serve as a prochiral substrate. Asymmetric reactions, such as catalytic hydrogenation or epoxidation of the double bond, can introduce stereocenters, leading to the formation of chiral scaffolds. The bulky biphenyl group can influence the stereochemical outcome of these reactions, potentially leading to high levels of enantioselectivity.

Derivatization to Access Diverse Chemical Libraries

The ability to systematically modify a core structure to create a library of related compounds is essential for drug discovery and materials science. This compound is an excellent starting point for generating such libraries due to its multiple reactive sites.

Functional Group Interconversions on the Alkene and Halide

The chloroalkene moiety is particularly amenable to a wide range of functional group interconversions. The chlorine atom, being a good leaving group, can be displaced by various nucleophiles in substitution reactions. Furthermore, the double bond can be transformed through oxidation, reduction, or addition reactions.

Table 1: Potential Functional Group Interconversions

| Reagent/Reaction Type | Product Functional Group |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Substituted alkene |

| Strong base (elimination) | Alkyne |

| Oxidation (e.g., with OsO₄, then NaHSO₃) | Diol |

| Hydroboration-oxidation | Alcohol |

| Epoxidation (e.g., with m-CPBA) | Epoxide |

These transformations allow for the introduction of a wide array of functionalities, each imparting different chemical and physical properties to the resulting molecule.

Modification of the Biphenyl System

The biphenyl unit of the molecule can also be chemically altered. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, can introduce new substituents onto the aromatic rings. The positions of these new groups will be directed by the existing substitution pattern. These modifications can be used to tune the electronic properties and steric bulk of the molecule.

Potential in Materials Science Research

The unique combination of a rigid biphenyl core and a reactive vinyl chloride in this compound suggests its potential use in the development of new materials. Biphenyl-containing polymers are known for their thermal stability and unique optical and electronic properties.

This compound could potentially serve as a monomer in polymerization reactions. The vinyl group can undergo polymerization, and the biphenyl unit would be incorporated into the polymer backbone or as a pendant group. The resulting polymers could have applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and high-performance plastics. The presence of the chlorine atom could also be exploited for post-polymerization modification, further diversifying the properties of the resulting materials. Research in this area is still emerging, but the molecular structure of this compound makes it a promising candidate for the synthesis of novel functional materials.

Contribution to Liquid Crystalline Systems

The incorporation of a biphenyl moiety into a molecule is a common strategy for designing liquid crystalline materials. The rigid, rod-like structure of the biphenyl group can promote the formation of mesophases, which are the hallmark of liquid crystals. The presence of a chloro-substituent and a butene tail in this compound would be expected to influence its molecular shape, polarity, and polarizability, which are critical factors in determining liquid crystalline behavior.

In theory, the 2-chloro-1-butene group could serve as a flexible tail or a reactive site for further modification. The chlorine atom would introduce a lateral dipole moment, potentially affecting the dielectric anisotropy and electro-optical switching properties of a resulting liquid crystal mixture. The double bond in the butene group offers a potential site for polymerization, which could be utilized to form liquid crystal polymers or networks.

However, a thorough search of scientific databases yielded no specific studies or data tables detailing the mesomorphic properties, phase transition temperatures, or other relevant liquid crystalline characteristics of this compound.

Precursor to Advanced Polymeric Materials

The vinyl group in this compound suggests its potential as a monomer for polymerization. The biphenyl side group could impart desirable properties to the resulting polymer, such as high thermal stability, mechanical strength, and specific optical or electronic characteristics. The presence of the chlorine atom could also influence the polymer's properties, for instance, by increasing its flame retardancy or modifying its solubility.

The polymerization of such a monomer could theoretically lead to advanced materials with applications in areas like high-performance plastics, dielectric materials for electronics, or specialty films. The specific properties of the polymer would depend on factors such as the polymerization method, the resulting molecular weight, and the tacticity of the polymer chain.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Catalytic Synthetic Routes

The creation of 4-(2-biphenyl)-2-chloro-1-butene can be made more environmentally friendly and efficient by focusing on sustainable and catalytic methods. Modern organic synthesis is increasingly moving away from stoichiometric reagents in favor of catalytic processes that minimize waste and energy consumption mpg.de.

Current methods for creating biphenyl (B1667301) structures often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions nih.gov. Future research should aim to develop catalytic systems for the synthesis of this compound that use earth-abundant metals, such as iron or copper, in place of precious metals like palladium mpg.dearabjchem.org. Additionally, exploring photocatalytic and electrochemical methods could provide milder and more sustainable reaction conditions.

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium-based catalysts, Earth-abundant metal catalysts | High efficiency, tolerance of functional groups |

| Negishi Coupling | Nickel or Palladium catalysts | Mild reaction conditions, high yields |

| Direct C-H Arylation | Palladium, Rhodium, or Iridium catalysts | Atom economy, reduced pre-functionalization |

| Catalytic Chlorination | Transition metal chlorides, photoredox catalysis | Selectivity, milder conditions |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is expected to be rich and varied due to its combination of functional groups. The vinyl chloride moiety can participate in a range of transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. The biphenyl group can undergo electrophilic aromatic substitution, and the double bond is susceptible to addition reactions msu.edu.

Future research should focus on exploring less conventional reactivity. For instance, the development of catalytic systems that can selectively activate the C-Cl bond in the presence of the C=C double bond, or vice versa, would open up new avenues for functionalization. The potential for intramolecular reactions, where the biphenyl group interacts with the chloro-butene side chain, could lead to the synthesis of novel polycyclic aromatic compounds nih.gov.

Investigating the use of this compound in cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, could yield complex carbocyclic and heterocyclic frameworks. Furthermore, exploring its behavior under radical conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions nih.gov.

Advanced Computational Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the reactivity and selectivity of this compound before extensive experimental work is undertaken nih.govnanobioletters.com.

Future computational studies should focus on:

Reaction Pathway Analysis: Modeling potential reaction mechanisms to identify the most favorable pathways and predict the structures of intermediates and transition states. This can provide valuable insights into reaction kinetics and thermodynamics.

Selectivity Prediction: Calculating the energy barriers for different reaction pathways to predict regioselectivity and stereoselectivity. For example, DFT calculations could help predict whether a reaction will occur at the vinyl chloride, the double bond, or the biphenyl ring.

Spectroscopic Property Prediction: Simulating spectroscopic data, such as NMR and IR spectra, to aid in the characterization of new compounds derived from this compound.

These computational predictions can guide experimental design, saving time and resources by focusing on the most promising reaction conditions and substrates researchgate.net.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions, photophysical properties |

| Molecular Dynamics (MD) | Conformational analysis | Stable conformations, dynamic behavior |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening tandfonline.com. The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms.

Future research in this area should involve:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the target molecule. This could involve packed-bed reactors with immobilized catalysts to simplify purification and catalyst recycling.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and catalyst loading, to identify the optimal conditions for various transformations of this compound.

In-line Analysis and Real-time Monitoring: Integrating analytical techniques, such as NMR and mass spectrometry, directly into the flow system to enable real-time monitoring of reaction progress and facilitate rapid optimization.

The integration of flow chemistry and automation can accelerate the discovery of new reactions and applications for this versatile building block.

Discovery of Undiscovered Synthetic Applications and Derivatizations

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex and valuable molecules. The biphenyl moiety is a common structural motif in pharmaceuticals, agrochemicals, and organic materials nih.govarabjchem.orgbohrium.com.

Future research should be directed towards:

Synthesis of Novel Bioactive Compounds: Using this compound as a starting material for the synthesis of new drug candidates. The biphenyl and vinyl chloride groups can be functionalized to introduce a variety of pharmacophoric features.

Development of New Organic Materials: Exploring the use of this compound in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The rigid biphenyl unit can impart desirable electronic and photophysical properties to these materials.

Derivatization to a Library of Compounds: Systematically exploring the derivatization of this compound to create a library of related compounds. This library could then be screened for a wide range of biological and material science applications.

By exploring these avenues, the full synthetic potential of this compound can be realized, leading to the development of new molecules with important applications in various fields of science and technology.

Q & A

Basic: What are the standard synthetic pathways for 4-(2-Biphenyl)-2-chloro-1-butene?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety, followed by halogenation or substitution to install the chlorine atom. For example:

Coupling Reaction : A biphenyl boronic acid derivative reacts with a chloro-substituted alkene precursor under palladium catalysis .

Halogenation : Chlorination of the alkene backbone using reagents like SnCl₄ or Cl₂ gas under controlled conditions .

Key considerations include solvent selection (e.g., DCM or glacial acetic acid), temperature control, and catalyst optimization (e.g., Pd(OAc)₄). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

Optimization requires systematic parameter variation:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency and reduce side reactions .

- Temperature Gradients : Use microwave-assisted synthesis to explore time-temperature profiles, reducing decomposition of sensitive intermediates .

- In Situ Monitoring : Employ techniques like HPLC or GC-MS to track reaction progress and identify byproducts early .

- Computational Modeling : Density Functional Theory (DFT) can predict intermediates' stability and guide solvent selection (e.g., polar aprotic solvents for SN2 pathways) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the biphenyl substitution pattern and chlorine position. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₆H₁₃Cl, MW 240.73 g/mol) and fragmentation patterns .

- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies unreacted precursors .

Advanced: How can researchers resolve spectral contradictions (e.g., unexpected NMR shifts) in halogenated biphenyl derivatives?

Methodological Answer:

Contradictions arise due to dynamic effects or impurities. Strategies include:

- Variable Temperature NMR : Probe conformational changes (e.g., rotameric equilibria) affecting chemical shifts .

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to assign ambiguous peaks .

- Synchrotron XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving disputes from spectral data .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with halogenated compounds .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Waste Management : Neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

Advanced: How can researchers design toxicity studies for halogenated alkenes like this compound?

Methodological Answer:

- In Vitro Models : Use hepatic cell lines (e.g., HepG2) to assess metabolic toxicity via MTT assays and CYP450 inhibition studies .

- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna bioassays, correlating results with logP values to predict environmental persistence .

- Genotoxicity Screening : Ames tests with Salmonella typhimurium strains detect mutagenic potential .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : Serves as a precursor for angiotensin II receptor blockers or kinase inhibitors via functional group transformations .

- Material Science : Used in liquid crystal synthesis due to its rigid biphenyl core .

Advanced: How can structure-activity relationships (SAR) be explored for biphenyl-chloroalkene derivatives?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on the biphenyl ring) and test biological activity .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory applications) .

- QSAR Modeling : Build regression models correlating descriptors (e.g., ClogP, polar surface area) with activity data .

Basic: How should researchers address contradictory literature data on reaction yields for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate reported methods while controlling variables (e.g., solvent purity, catalyst batch) .

- Meta-Analysis : Statistically compare yield data across studies to identify outliers or methodological flaws .

Advanced: What mechanistic insights explain the regioselectivity of chlorination in biphenyl-alkene systems?

Methodological Answer:

- Radical Pathway Analysis : Use EPR spectroscopy to detect chlorine radical intermediates in SnCl₄-mediated reactions .

- Computational Studies : Calculate Fukui indices to predict electrophilic attack sites on the alkene backbone .

- Isotope Effects : Compare ³⁵Cl/³⁷Cl kinetic isotope effects to distinguish between ionic and radical mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.